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molecular formula C11H11NO3 B8766002 Methyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Methyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Cat. No. B8766002
M. Wt: 205.21 g/mol
InChI Key: APUJFYWZXNUXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551999B2

Procedure details

To a solution of 6-methoxy-1H-indole-2-carboxylic acid methyl ester (11.57 g, 56.38 mmol) in N,N-dimethylformamide (DMF) (100 mL) was added 60% sodium hydride in oil (2.93 g, 73.29 mmol) under ice cooling. After the mixture was stirred for 15 minutes, iodomethane (3.86 mL, 62.02 mmol) was added and the mixture was stirred at the same temperature for 1 hour. To the mixture were added water and diethyl ether (Et2O), and then resulting precipitate was collected by filtration. The white precipitate was dissolved in dichloromethane (200 mL), and to the solution was added dropwise boron tribromide dichloromethane solution (100 mL) while ice cooling under an argon atmosphere. The reaction mixture was stirred at the same temperature for 1 hour, and then quenched with methanol (MeOH). The solvent was evaporated in vacuo, and water was added to the residue. The aqueous mixture was extracted with ethyl acetate (AcOEt). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo to give 10.19 g of the title compound as a brown powder.
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9]([O:14]C)[CH:8]=2)=[O:4].[H-].[Na+].I[CH3:19].O>CN(C)C=O.C(OCC)C>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH3:19])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9]([OH:14])[CH:8]=2)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
11.57 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC(=CC=C2C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
2.93 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.86 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resulting precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The white precipitate was dissolved in dichloromethane (200 mL)
ADDITION
Type
ADDITION
Details
to the solution was added dropwise boron tribromide dichloromethane solution (100 mL) while ice cooling under an argon atmosphere
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with methanol (MeOH)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (AcOEt)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC(=CC=C2C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.19 g
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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